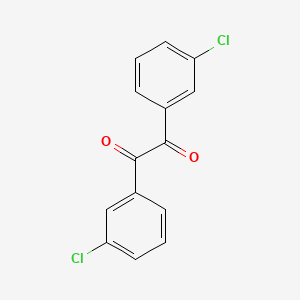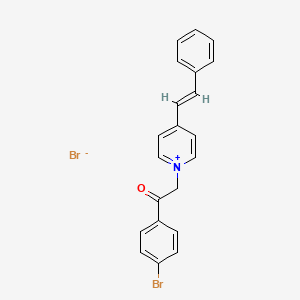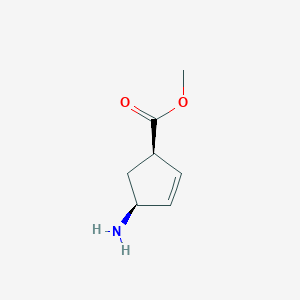![molecular formula C17H16Cl2F4O3 B3262167 [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate CAS No. 352271-52-4](/img/structure/B3262167.png)
[2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Descripción general
Descripción
“[2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate” is also known as 氯氟醚菊酯 in Chinese . It is a novel pyrethroid insecticide . The CAS number is 352271-52-4 .
Molecular Structure Analysis
The molecular formula of this compound is C17H16Cl2F4O3 . The InChI code is 1S/C9H8F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h14H,2-3H2,1H3 . The Canonical SMILES is COCC1=C(C(=C(C(=C1F)F)CO)F)F .Physical And Chemical Properties Analysis
The molecular weight of this compound is 415.21 . It has a density of 1.442±0.06 g/cm3 at 20 ºC 760 Torr . The boiling point is 379.1±42.0℃ at 760 Torr . The flash point is 113.3±17.0℃ .Aplicaciones Científicas De Investigación
Biomass Conversion and Polymer Production
Research highlights the potential of plant biomass compounds, such as hexose carbohydrates and lignocellulose, for producing versatile chemicals like 5-Hydroxymethylfurfural (HMF) and its derivatives, which could serve as alternative feedstocks for the chemical industry. These compounds could potentially replace non-renewable hydrocarbon sources, indicating a direction towards sustainable polymer, fuel, and material production (Chernyshev, Kravchenko, & Ananikov, 2017).
Enzymatic Reactions and Diagnostic Probes
Studies on enzyme reactions with cyclopropanoid radical/cation diagnostic probes, using oxygen-18 tracer techniques, provide insights into the origins of oxygen atoms incorporated during catalysis. This area of research could offer perspectives on the enzymatic processes involving compounds with similar structures (Moe & Fox, 2005).
Ethylene Inhibition in Agriculture
1-Methylcyclopropene (1-MCP) research, a compound known to inhibit ethylene action in plants, demonstrates its utility in extending the shelf life and maintaining the quality of fruits, vegetables, and flowers. This indicates a possible interest in researching similar compounds for agricultural applications (Blankenship & Dole, 2003).
Gas Separation Technologies
The characterization of diffusivity in polyimide membranes for gas separation, particularly in the context of 6FDA–6FpDA polyimide membranes, shows the application potential of such compounds in creating more efficient gas separation technologies, which could be relevant for industrial processes (Wang, Cao, & Chung, 2002).
Environmental Pollutants and Flame Retardants
The occurrence of novel brominated flame retardants (NBFRs) in various environments points to the importance of understanding the environmental impact and fate of such chemicals. Research in this area could potentially involve related compounds, especially in studying their environmental persistence and effects (Zuiderveen, Slootweg, & de Boer, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to have a strong knockdown effect on pests such as mosquitoes and flies . This suggests that it likely targets the nervous system of these pests, as is common with many insecticides.
Result of Action
The result of the compound’s action is a strong knockdown effect on pests such as mosquitoes and flies . This likely involves paralysis and eventual death of the pests due to disruption of their nervous system function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compoundIt is also important to note that safety precautions should be taken to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols .
Propiedades
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2F4O3/c1-17(2)9(4-10(18)19)11(17)16(24)26-6-8-14(22)12(20)7(5-25-3)13(21)15(8)23/h4,9,11H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFQAAWRPDRKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024286 | |
| Record name | Renofluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
CAS RN |
352271-52-4 | |
| Record name | Renofluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B3262101.png)


![(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic Acid](/img/structure/B3262116.png)
![(E)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3262117.png)


![(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3262138.png)
![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B3262147.png)

